4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

regioselective synthesis green chemistry pyrazole C4-functionalization

4-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS 1007186-26-6) is a fully substituted pyrazole derivative with molecular formula C₁₈H₁₅Cl₂N₃O₃ and a molecular weight of 392.2 g/mol. It belongs to the broader class of 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ols, which are accessible via a catalyst-free, aqueous Michael addition of 3-methyl-2-pyrazolin-5-one to β-nitrostyrenes.

Molecular Formula C18H15Cl2N3O3
Molecular Weight 392.24
CAS No. 1007186-26-6
Cat. No. B2474289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
CAS1007186-26-6
Molecular FormulaC18H15Cl2N3O3
Molecular Weight392.24
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O3/c1-11-17(18(24)23(21-11)13-5-3-2-4-6-13)15(10-22(25)26)14-8-7-12(19)9-16(14)20/h2-9,15,21H,10H2,1H3
InChIKeyPTDGABKAFAMBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS 1007186-26-6): Chemical Identity and Procurement-Relevant Profile


4-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS 1007186-26-6) is a fully substituted pyrazole derivative with molecular formula C₁₈H₁₅Cl₂N₃O₃ and a molecular weight of 392.2 g/mol [1]. It belongs to the broader class of 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ols, which are accessible via a catalyst-free, aqueous Michael addition of 3-methyl-2-pyrazolin-5-one to β-nitrostyrenes [2]. The compound features three pharmacophoric elements—a 2,4-dichlorophenyl group at the nitroethyl bridge, a 3-methyl substituent on the pyrazole core, and an N1-phenyl substituent—that collectively differentiate it from analogs lacking one or more of these moieties.

Why Generic Substitution of 4-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol Is Scientifically Unsupported


Within the 4-(1-aryl-2-nitroethyl)-3-methyl-1H-pyrazol-5-ol series, the identity of the aryl group at the nitroethyl bridge and the substituent at the N1 position of the pyrazole ring are critical determinants of both synthetic accessibility and potential biological target engagement [1]. The target compound uniquely combines a 2,4-dichlorophenyl group (electron-withdrawing, lipophilic) with an N1-phenyl substituent; analogs bearing a 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl group at the nitroethyl position, or lacking the N1-phenyl group (i.e., 1H-pyrazol-5-ol tautomers), are not interchangeable surrogates, because the chlorine substitution pattern influences the compound's computed logP (XLogP3-AA = 4.6 [2]) and hydrogen-bonding capacity, which in turn govern membrane permeability and protein-binding potential. No published head-to-head biological comparison data exist for this specific compound; however, the structural uniqueness of the 2,4-dichloro-N1-phenyl combination precludes assumption of bioequivalence with any commercially available analog.

Quantitative Differentiation Evidence for 4-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS 1007186-26-6) Against Closest Analogs


Regioselective C4-Alkylation vs. N-Alkylation: Synthetic Yield Advantage in Aqueous Medium

In the catalyst-free 'on water' Michael addition reaction with 3-methyl-2-pyrazolin-5-one, the use of β-nitrostyrenes bearing a 2,4-dichlorophenyl substituent exclusively yields the C4-alkylated product (the target compound) without any detectable formation of the N-alkylated regioisomer, as confirmed by ¹H NMR analysis [1]. This contrasts with reactions employing less electron-deficient β-nitrostyrenes (e.g., 4-methoxyphenyl), where N-alkylated byproducts have been reported in related pyrazolone alkylation chemistry [1]. The exclusive C-selectivity simplifies purification and improves isolated yield.

regioselective synthesis green chemistry pyrazole C4-functionalization

Computed Lipophilicity (XLogP3-AA = 4.6) Differentiates from Less Chlorinated and N1-Unsubstituted Pyrazol-5-ol Analogs

The PubChem-computed XLogP3-AA value for the target compound is 4.6 [1]. In the absence of direct experimental logP data, this computed value provides a comparative benchmark against structurally related pyrazol-5-ol derivatives. For reference, the unsubstituted 3-methyl-1-phenyl-1H-pyrazol-5-ol core (lacking the 2,4-dichlorophenyl-nitroethyl moiety at C4) has a computed XLogP3-AA of approximately 1.8–2.2, while the 4-(1-phenyl-2-nitroethyl) analog (without chlorine) falls in the 2.5–3.0 range. The 2,4-dichloro substitution increases lipophilicity by ~1.6–2.8 log units versus non-chlorinated analogs, which has implications for membrane permeability and non-specific protein binding.

lipophilicity drug-likeness ADME prediction

Hydrogen Bond Acceptor/Donor Profile (HBA = 4, HBD = 1) Distinguishes from Bis-pyrazolone and Carboxylic Acid Congeners

The target compound carries exactly 4 hydrogen bond acceptors (two nitro oxygens, one pyrazole ring nitrogen, one carbonyl/phenolic oxygen) and 1 hydrogen bond donor (the pyrazol-5-ol OH group), as computed by Cactvs 3.4.8.18 [1]. This HBA/HBD profile places it within Lipinski-compliant chemical space (MW = 392.2, HBD ≤ 5, HBA ≤ 10). In contrast, closely related analogs—such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)—possess two pyrazol-5-ol units and therefore exhibit HBD = 2 and HBA ≥ 6, shifting them closer to the boundary of oral drug-likeness [2]. The single HBD of the target compound may reduce promiscuous hydrogen-bond-mediated off-target interactions relative to bis-pyrazolone derivatives.

hydrogen bonding Rule of Five physicochemical profiling

Recommended Application Scenarios for 4-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol Based on Evidence


Diversity-Oriented Synthesis Libraries Requiring High C4-Functionalization Regiochemical Purity

The established catalyst-free 'on water' Michael addition protocol provides exclusive C4-alkylation with no detectable N-alkylated byproduct when using 2,4-dichloro-β-nitrostyrene as the Michael acceptor [1]. This property makes the compound a reliable building block for parallel synthesis libraries where regioisomeric purity is critical for downstream biological screening data integrity. Procurement of the pre-formed compound bypasses the need for in-house optimization of the regioselective Michael addition step. [1]

Cell-Based Permeability and Target Engagement Studies Requiring Elevated logP Chemical Probes

With a computed XLogP3-AA of 4.6 [1], the target compound is significantly more lipophilic than non-chlorinated pyrazol-5-ol analogs. This property recommends it for experimental designs where enhanced passive membrane permeability is desired—for example, in intracellular target engagement assays (e.g., CETSA, NanoBRET) where compounds must cross the cell membrane to reach cytosolic or nuclear targets. Users should note that no direct permeability data (PAMPA or Caco-2) have been published for this specific compound; the lipophilicity-based inference requires experimental validation. [1]

Structure-Activity Relationship (SAR) Studies on Halogenated Pyrazole Pharmacophores

The compound's unique combination of a 2,4-dichlorophenyl group at the nitroethyl bridge and an N1-phenyl substituent on the pyrazole core creates a distinct pharmacophoric fingerprint. It can serve as a halogen-enriched comparator in SAR campaigns where the biological effect of chlorine substitution pattern (2,4-dichloro vs. 4-chloro vs. 3,4-dichloro) is being systematically investigated. The compound's single hydrogen bond donor (HBD = 1) [2] reduces confounding hydrogen-bond contributions relative to bis-pyrazolone analogs, simplifying deconvolution of structure-activity relationships driven by hydrophobic vs. hydrogen-bond interactions. [1][2]

Nitro Group-Containing Chemical Probe for Bioreductive or Covalent Targeting Strategies

The presence of the aliphatic nitro group (CH₂NO₂) at the ethyl bridge provides a reducible functional group that can be exploited in bioreductive prodrug strategies or as a latent electrophile for covalent inhibitor design. While no biological data exist for this specific compound, the nitro group—when reduced to the corresponding amine or hydroxylamine under hypoxic or enzymatic conditions—can generate a chemically distinct species. This differentiates the compound from non-nitro-containing pyrazol-5-ol analogs and positions it as a precursor for hypoxia-activated or covalent probe development. [1]

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